N-(1H-1,3-benzodiazol-2-yl)cyclobutanecarboxamide
Description
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C12H13N3O/c16-11(8-4-3-5-8)15-12-13-9-6-1-2-7-10(9)14-12/h1-2,6-8H,3-5H2,(H2,13,14,15,16) |
InChI Key |
CVHFVTMORZHZPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC3=CC=CC=C3N2 |
solubility |
6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Cyclobutanecarboxylic Acid Derivatives
Cyclobutanecarboxylic acid is typically synthesized via [2+2] photocycloaddition of alkenes or ring-strain-driven functionalization of cyclobutane precursors. For pharmaceutical applications, it is often converted to reactive intermediates such as:
1H-1,3-Benzodiazol-2-amine Synthesis
The benzodiazol-2-amine core is synthesized through cyclocondensation of o-phenylenediamine with nitriles or cyanamide derivatives under acidic conditions. For example, reaction with cyanogen bromide in ethanol yields 1H-1,3-benzodiazol-2-amine with >80% purity after recrystallization.
Primary Synthetic Routes
Direct Amide Coupling Using Carbodiimide Reagents
The most widely reported method involves activating cyclobutanecarboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (HOBt) .
Procedure :
-
Dissolve cyclobutanecarboxylic acid (1.0 eq) in anhydrous DMF or THF.
-
Add EDCI (1.2 eq) and HOBt (1.1 eq) at 0°C under nitrogen.
-
Stir for 30 minutes, then add 1H-1,3-benzodiazol-2-amine (1.0 eq) and triethylamine (2.0 eq).
-
Heat to 25–40°C for 12–24 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
Optimization Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 78 | 95 |
| DCC/HOSu | THF | 40 | 65 | 92 |
Key observation: EDCI/HOBt in DMF provides superior yields compared to DCC-based systems due to better solubility of intermediates.
Schlenk Technique for Moisture-Sensitive Intermediates
For acid chloride routes, the Schlenk line is employed to exclude moisture:
-
Convert cyclobutanecarboxylic acid to its acid chloride using thionyl chloride (2.5 eq) at reflux for 3 hours.
-
Remove excess SOCl₂ under vacuum and azeotrope with toluene.
-
Add 1H-1,3-benzodiazol-2-amine (1.0 eq) in dry THF, followed by slow addition of N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir at 0°C for 2 hours, then warm to room temperature overnight.
Challenges :
-
Acid chlorides are prone to hydrolysis, requiring strict anhydrous conditions.
-
Over-addition of base leads to dimerization of the benzodiazol-2-amine.
Solid-Phase Synthesis for High-Throughput Production
A patent-pending method immobilizes 1H-1,3-benzodiazol-2-amine on Wang resin via its primary amine:
-
Swell resin in DCM, then treat with Fmoc-protected benzodiazol-2-amine and PyBOP.
-
Deprotect with 20% piperidine/DMF.
-
Couple with cyclobutanecarboxylic acid using HATU/DIEA in DMF.
Advantages :
-
Enables parallel synthesis of analogs.
-
Reduces purification steps (purity >98% after cleavage).
Critical Process Parameters
Solvent Selection
Temperature Control
-
Coupling reactions below 30°C minimize racemization.
-
Exothermic activation steps require jacketed reactors for cooling.
Analytical Characterization
Successful synthesis is confirmed via:
-
¹H NMR (DMSO-d6): δ 10.2 (s, 1H, NH), 7.8–7.6 (m, 4H, aromatic), 3.1–2.9 (m, 1H, cyclobutane CH), 2.5–1.9 (m, 6H, cyclobutane CH₂).
-
HPLC-MS : [M+H]⁺ calcd. for C₁₁H₁₁N₃O: 217.09; found: 217.1.
Scale-Up Considerations
-
Batch vs. continuous flow : Flow chemistry reduces reaction time from 24 hours to 2 hours for EDCI-mediated couplings.
-
Cost drivers : HATU ($320/g) is prohibitively expensive for large-scale use, favoring EDCI ($45/g).
Emerging Methodologies
Chemical Reactions Analysis
WAY-626161 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(1H-1,3-benzodiazol-2-yl)cyclobutanecarboxamide in cancer treatment. The compound has shown promise in inhibiting the fatty acid synthase (FASN), which is crucial in cancer cell metabolism. FASN is often overexpressed in several types of cancer, making it a viable target for therapeutic intervention .
Case Study: FASN Inhibition
- Objective : To evaluate the efficacy of this compound as an FASN inhibitor.
- Methodology : In vitro assays were conducted to assess the compound's ability to inhibit FASN activity.
- Results : The compound demonstrated significant inhibition of FASN, leading to reduced proliferation of cancer cells in various models .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of benzodiazole exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
- Objective : To assess the antimicrobial efficacy of this compound derivatives.
- Methodology : The Minimum Inhibitory Concentration (MIC) was determined against various pathogens.
- Results : Certain derivatives exhibited potent antimicrobial activity, indicating potential for development as antibiotic agents .
Cardiovascular Applications
Emerging research suggests that this compound may have applications in treating cardiovascular diseases. It has been proposed for use in managing cardiac arrhythmias due to its modulatory effects on cardiac rhythm.
Case Study: Cardiac Arrhythmia Treatment
- Objective : To explore the therapeutic potential of the compound in cardiac disorders.
- Methodology : Animal models were used to study the effects on heart rhythm and arrhythmia incidence.
- Results : The compound showed promise in stabilizing heart rhythm and reducing the incidence of arrhythmias post-surgery .
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Understanding its chemical properties is crucial for enhancing its efficacy and bioavailability.
Synthesis Overview
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | Heat | 70% |
| 2 | Purification | Recrystallization | 85% |
Mechanism of Action
WAY-626161 exerts its effects through specific molecular targets and pathways. It is known to interact with certain receptors and enzymes, leading to changes in cellular signaling and function. The exact mechanism involves binding to these targets and modulating their activity, which in turn affects various biological processes .
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
Key Features :
- Core Structure : Aryl carboxamide with a branched hydroxyalkyl substituent.
- Directing Group : N,O-bidentate ligand, enabling metal coordination for C–H functionalization .
- Synthesis: Derived from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, characterized via X-ray crystallography (SHELX software) .
Comparison :
Compound 10: N-[3-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-5-yl]-4-(4-Methylpiperazin-1-yl)benzamide
Key Features :
Comparison :
- Replacing the pyrazole in Compound 10 with a cyclobutane-carboxamide alters steric and electronic profiles. The cyclobutane’s smaller ring size may enhance solubility but reduce aromatic interactions critical for target binding .
Functional and Electronic Properties
Biological Activity
N-(1H-1,3-benzodiazol-2-yl)cyclobutanecarboxamide is a compound that has garnered attention in recent years for its potential biological activities. This article reviews its interactions with biological systems, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclobutane ring linked to a benzodiazole moiety, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action, particularly in antimicrobial activity. Interaction studies have shown that it binds to various biological receptors and enzymes, affecting cellular processes crucial for pathogen survival.
Antimicrobial Activity
One of the primary areas of interest is the compound's antibacterial properties. Studies have demonstrated its effectiveness against resistant strains of bacteria, including Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) observed for related compounds in the benzodiazole family suggest that modifications to the benzodiazole structure can enhance antibacterial activity.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| HSGN-220 | 0.25 | MRSA |
| HSGN-94 | 0.50 | MRSA |
| KKL-35 | 0.06 | MRSA |
These findings indicate that subtle changes in the chemical structure can lead to significant differences in biological activity.
Study 1: Efficacy Against MRSA
In a comparative study, various halogenated N-(1H-1,3-benzodiazol-2-yl)benzamides were evaluated for their antibacterial efficacy. The results indicated that compounds like HSGN-220 and HSGN-94 not only inhibited bacterial growth but also demonstrated a low propensity for resistance development over extended periods (30 days) . Proteomic analyses revealed that these compounds affect multiple pathways within S. aureus, including those involved in membrane integrity and essential protein synthesis.
Study 2: Mechanistic Insights
Another investigation utilized global proteomics to elucidate the mechanisms by which these compounds exert their antibacterial effects. The data suggested that they disrupt menaquinone biosynthesis and regulate key proteins involved in bacterial survival . This multi-targeting approach highlights the potential of this compound as a scaffold for developing new antibiotics.
Toxicological Profile
While exploring the biological activity, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate that related compounds may exhibit harmful effects at high concentrations but show promise for therapeutic applications when dosed appropriately . Further research is required to fully understand the safety and efficacy balance.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
